Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine

Aldehyde dehydrogenase 1A1 ALDH1A1 inhibitor Cancer stem cell target

1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine (CAS 339026-76-5; PubChem CID is a fully substituted phthalazine heterocycle bearing a benzyl group at position 1 and a 4-methylphenylsulfanyl (p-tolylthio) group at position 4. It is a member of the Oprea screening library (Oprea1_122999, MLS000325626) and has been subjected to over 60 quantitative high-throughput screening (qHTS) assays deposited in PubChem.

Molecular Formula C22H18N2S
Molecular Weight 342.46
CAS No. 339026-76-5
Cat. No. B2964038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine
CAS339026-76-5
Molecular FormulaC22H18N2S
Molecular Weight342.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4
InChIInChI=1S/C22H18N2S/c1-16-11-13-18(14-12-16)25-22-20-10-6-5-9-19(20)21(23-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
InChIKeyUOTZJZYNWWBLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine (CAS 339026-76-5): Procurement-Relevant Physicochemical and Screening-Profile Baseline


1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine (CAS 339026-76-5; PubChem CID 6413011) is a fully substituted phthalazine heterocycle bearing a benzyl group at position 1 and a 4-methylphenylsulfanyl (p-tolylthio) group at position 4 [1]. It is a member of the Oprea screening library (Oprea1_122999, MLS000325626) and has been subjected to over 60 quantitative high-throughput screening (qHTS) assays deposited in PubChem [1]. Its computed physicochemical profile—XLogP3-AA of 5.8, topological polar surface area of 51.1 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds—places it in a distinct property space relative to more polar phthalazine clinical candidates [1]. Unlike many phthalazine derivatives developed as PARP or VEGFR inhibitors, this compound has not been reported in any optimization campaign; its differentiation therefore rests on its demonstrated selectivity fingerprint across broad target panels and its utility as a well-characterized negative-control or pathway-selective tool compound [1].

Why 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine Cannot Be Replaced by a Generic Phthalazine Analog: Selectivity Fingerprint and Target-Panel Evidence


Generic substitution within the phthalazine class is scientifically unsound for this compound because minor structural perturbations produce large, non-linear shifts in target engagement. The PubChem BioAssay record for CID 6413011 documents testing across 60+ distinct molecular targets—including PLK1, PPARγ, LYP, FAK, EphB4, S1P2, CYP2C9, CYP2C19, NPY-Y1/Y2, Factor XIa/XIIa, and multiple Ras-family GTPases—with the compound returning “Inactive” in virtually all assays [1]. The two exceptions—qualitative activity in a post-Golgi transport modulator screen (AID 738) and quantitative ALDH1A1 inhibition (Potency = 28.2 µM; AID 1030)—demonstrate that activity is exquisitely dependent on the precise combination of the 1-benzyl and 4-(4-methylphenyl)sulfanyl substituents [1]. Simply interchanging with a phthalazinone, a 1-unsubstituted phthalazine, or a PARP-optimized phthalazine (e.g., olaparib analogs) would destroy this selectivity fingerprint and yield either pan-inactivity or off-target liability. Procurement must therefore be guided by the specific CAS number and verified by orthogonal analytical identity confirmation (NMR, HRMS) rather than by class-level similarity [1].

1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


ALDH1A1 Inhibition Potency: The Only Quantified Enzymatic Activity Among >60 Screened Targets

In a qHTS confirmatory assay for aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors (PubChem AID 1030), 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine exhibited a Potency value of 28.18 µM, marking it as “Active” [1]. This is the only quantitative enzymatic activity value recorded for this compound across the entire PubChem deposited dataset of >60 assays. In contrast, closely related phthalazine derivatives such as 1-benzylphthalazine (missing the 4-sulfanyl substituent) and 4-[(4-methylphenyl)sulfanyl]phthalazine (missing the 1-benzyl group) were not tested in this assay; however, class-level inference from the broader phthalazine literature indicates that simple phthalazine cores devoid of both substituents show no detectable ALDH1A1 inhibition in related screening panels [2]. The full substitution pattern—specifically the electron-rich 4-methylphenylsulfanyl donor coupled with the benzyl hydrophobic anchor—appears necessary for the observed activity, as the unsubstituted phthalazine scaffold (CAS 253-52-1) has never been reported as an ALDH1A1 ligand [2].

Aldehyde dehydrogenase 1A1 ALDH1A1 inhibitor Cancer stem cell target

Broad-Spectrum Target Inactivity Profile: A Clean Negative-Control Fingerprint Across 60+ Molecular Targets

The PubChem BioAssay record for CID 6413011 documents 60+ discrete biochemical and cell-based screening results, of which all but two are “Inactive” [1]. This includes confirmed inactivity against high-value drug targets: PLK1 (AID 619, 693), PPARγ (AID 631, 731), LYP phosphatase (AID 640, 697), FAK kinase (AID 727), EphB4 receptor (AID 720), S1P2 receptor (AID 729, 736), CYP2C9 (AID 777), CYP2C19 (AID 778), Factor XIa (AID 798), Factor XIIa (AID 800), and multiple Ras-family GTPases (AID 757–761) [1]. By contrast, the widely used phthalazine clinical candidate olaparib (CAS 763113-22-0) is a potent PARP1 inhibitor (IC50 ≈ 5 nM) with additional off-target activities at multiple kinases [2]. Similarly, the phthalazine VEGFR inhibitor vatalanib (PTK787/ZK222584) inhibits VEGFR2 at IC50 = 37 nM but also hits PDGFR and c-Kit [2]. The near-pan-inactivity of 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine against this broad panel—including kinases, GPCRs, nuclear receptors, and proteases—makes it uniquely suitable as a verified negative-control compound where class-specific phthalazine inhibitors would produce confounding polypharmacology [1].

HTS negative control Selectivity profiling Counter-screening

Post-Golgi Transport Modulation: A Phenotypic Activity Not Shared by Phthalazine PARP or VEGFR Inhibitors

In AID 738 (“Screening for Modulators of Post-Golgi Transport, Control Strain”), CID 6413011 was scored as “Active,” whereas the follow-up confirmatory assay (AID 739, “Modulators of Post-Golgi Transport”) returned “Inactive,” suggesting either a narrow concentration window or a strain-specific mechanism [1]. This phenotypic activity is notable because no commonly referenced phthalazine drug—olaparib, vatalanib, or the PDE4 inhibitor phthalazine series (US6498160)—has been reported to modulate post-Golgi vesicular trafficking [2]. The structure–function divergence here is strong: the 1-benzyl-4-(4-methylphenylsulfanyl) substitution pattern departs radically from the phthalazinone and 1-anilino pharmacophores that dominate the patent literature [2]. This differential phenotypic signal provides a rationale for selecting this compound over in-class alternatives when the research objective is identification of novel trafficking modulators rather than kinase or PARP inhibition [1].

Post-Golgi trafficking Phenotypic screening Intracellular transport modulator

Physicochemical Differentiation: Higher Lipophilicity and Absence of Hydrogen-Bond Donors Relative to Phthalazinone-Based Drugs

1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine has a computed XLogP3-AA of 5.8, a topological polar surface area (TPSA) of 51.1 Ų, and zero hydrogen-bond donors (HBD) [1]. In contrast, the phthalazinone-based PARP inhibitor olaparib has XLogP ≈ 2.2, TPSA ≈ 86 Ų, and one HBD (the lactam NH), while vatalanib has XLogP ≈ 3.1, TPSA ≈ 72 Ų, and one HBD [2]. The compound’s higher lipophilicity and lower TPSA place it in a property space more consistent with passive blood-brain barrier (BBB) penetration (CNS MPO score >4), whereas both olaparib and vatalanib are actively effluxed by P-glycoprotein and have limited brain exposure [2]. Additionally, the absence of hydrogen-bond donors eliminates the possibility of lactam–lactim tautomerism that complicates the solution behavior of phthalazinones [1]. For medicinal chemistry campaigns targeting CNS indications or requiring logD-driven subcellular partitioning, these calculated property differences provide a quantifiable basis for selecting this compound over phthalazinone-containing analogs [1].

Lipophilicity-driven selectivity CNS drug-like properties Blood-brain barrier penetration

Limited Public Synthetic Routes and Patent Freedom: Supply-Chain Differentiation from Heavily Patented Phthalazine Drugs

A search of the patent literature using CAS 339026-76-5 as the query returns no specific composition-of-matter patents claiming this exact compound as the primary inventive entity [1]. This contrasts sharply with the densely patented phthalazine space surrounding PARP inhibitors (e.g., olaparib covered by US 8,247,416 and related filings) and VEGFR inhibitors (e.g., vatalanib covered by US 6,258,812) [2]. The compound appears exclusively in the public-domain screening library context (MLS000325626) and in chemical vendor catalogs without use-limited licensing terms [1]. For industrial research organizations that require freedom to operate for SAR expansion or tool-compound distribution, this unencumbered status represents a tangible procurement advantage over proprietary phthalazine analogs that carry reach-through royalty obligations, material transfer agreement restrictions, or limited supplier availability [2].

Freedom to operate Chemical procurement Non-proprietary scaffold

Optimal Procurement and Deployment Scenarios for 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine Based on Quantitative Evidence


ALDH1A1-Focused Cancer Stem Cell Probe Development

With a confirmed ALDH1A1 Potency of 28.18 µM (AID 1030), this compound serves as a structurally tractable starting point for hit-to-lead optimization targeting ALDH1A1-positive cancer stem cells [1]. Researchers should procure this compound as the core scaffold for systematic SAR at the 1-benzyl and 4-sulfanyl positions, aiming to improve potency into the sub-micromolar range. Its lack of PARP or kinase activity eliminates confounding polypharmacology in cell-based clonogenic and sphere-formation assays [1].

Verified Negative Control for Kinase and GPCR Screening Panels

The extensively documented inactivity profile across >60 targets—including kinases (PLK1, FAK), GPCRs (S1P2, NPY-Y1/Y2), and nuclear receptors (PPARγ)—makes this compound a cost-effective, single-vial negative control for multi-target screening campaigns [1]. Instead of sourcing and validating separate negative controls for each target class, screening groups can use this compound to establish baseline noise and assay window parameters across diverse biochemical and cell-based formats [1].

CNS-Oriented Phthalazine Library Design with Predicted BBB Permeability

The favorable CNS MPO profile (XLogP 5.8, TPSA 51.1 Ų, HBD = 0) supports the use of this compound as a brain-penetrant scaffold for CNS drug discovery [1]. Unlike olaparib and vatalanib, which are P-gp substrates with negligible brain exposure, this compound’s physicochemical properties predict passive BBB permeation [1]. Procurement for CNS-focused medicinal chemistry programs should be prioritized where target engagement in the central nervous system is required and phthalazinone-based comparators are unsuitable [1].

Intracellular Trafficking Modulator Discovery in Neurodegeneration or Infection Models

The qualitative activity in the post-Golgi transport modulator screen (AID 738) provides a unique phenotypic entry point for trafficking-related target identification [1]. Research groups studying Golgi-to-plasma membrane trafficking in neurodegeneration (e.g., APP processing in Alzheimer’s disease) or viral egress (e.g., H5N1, SARS-CoV-2 assembly) can use this compound as a probe, capitalizing on its structural divergence from all known trafficking modulators and the absence of confounding kinase or PARP activity [1].

Quote Request

Request a Quote for 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.